molecular formula C22H34 B1330222 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene CAS No. 22306-30-5

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene

Cat. No.: B1330222
CAS No.: 22306-30-5
M. Wt: 298.5 g/mol
InChI Key: NABKENULMAEYJW-UHFFFAOYSA-N
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Description

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is a synthetic organic compound with the molecular formula C22H34. This compound is characterized by its octahydroanthracene core, which is fully saturated and substituted with eight methyl groups. It is primarily used in various chemical research and industrial applications due to its unique structural and chemical properties.

Properties

IUPAC Name

1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34/c1-19(2)9-10-20(3,4)16-14-18-17(13-15(16)19)21(5,6)11-12-22(18,7)8/h13-14H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABKENULMAEYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC3=C(C=C21)C(CCC3(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280983
Record name 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22306-30-5
Record name 22306-30-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19558
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene typically involves:

Specific Synthetic Routes

While direct literature on the exact preparation of this octamethyl derivative is limited, related synthetic approaches for octahydroanthracene derivatives and methyl-substituted analogs provide insight:

Hydrogenation of Methyl-Substituted Anthracene
  • Starting from methyl-substituted anthracene derivatives, catalytic hydrogenation under controlled conditions (e.g., Pd/C or Pt catalysts under H2 atmosphere) can saturate the aromatic rings to yield octahydro derivatives.
  • The methyl groups at the 1,1,4,4,5,5,8,8-positions are retained if introduced prior to hydrogenation.
Use of Methylated Precursors and Ring Closure
  • Synthesis may begin with methylated naphthalene or tetralin derivatives, which undergo further ring closure and functional group transformations to build the octahydroanthracene core.
  • For example, 5,6,7,8-tetrahydro-gamma-oxonaphthalene-2-butyric acid derivatives can be converted into octahydroanthracene frameworks through reductive cyclization.
Catalytic Reductive Methods
  • A method involving dimethylphenylsilane, iodine, and indium(III) acetate in chloroform under inert atmosphere has been reported for related tetralin derivatives, which could be adapted for octahydroanthracene synthesis.
  • Reaction conditions: 60°C for 5 hours in a sealed tube, yielding high conversion rates (up to 86% yield).

Reaction Conditions and Purification

  • Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Solvents such as chloroform or hexane are used.
  • Purification involves silica gel column chromatography and, if necessary, gel permeation chromatography to isolate pure compounds.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Methylation of anthracene Alkylating agents (e.g., methyl iodide) Variable Introduces methyl groups at target sites
Catalytic hydrogenation Pd/C or Pt catalyst, H2 atmosphere 70-90 Saturates aromatic rings to octahydro form
Reductive cyclization Dimethylphenylsilane, I2, In(OAc)3, CHCl3 86 Performed at 60°C, inert atmosphere
Purification Silica gel chromatography, gel permeation - Ensures high purity of final product

Research Findings and Analysis

  • The presence of eight methyl groups at symmetrical positions significantly influences the steric and electronic properties of the molecule, requiring careful control during synthesis to avoid side reactions.
  • Hydrogenation must be carefully controlled to avoid over-reduction or incomplete saturation.
  • The use of indium(III) acetate as a catalyst in reductive cyclization has been shown to be effective in related systems, suggesting its applicability here.
  • Computational studies on related octahydroanthracene derivatives indicate that the conformational stability of the saturated rings is influenced by methyl substitution, which may affect reaction pathways and yields.

Chemical Reactions Analysis

Dehydrogenation to Aromatic Derivatives

Treatment with aluminum chloride (AlCl₃) induces dehydrogenation, converting the saturated hydrocarbon into a conjugated aromatic system. This reaction produces C₂₂H₃₂ , a partially dehydrogenated derivative .

Reaction Parameter Details
Catalyst AlCl₃
Product C₂₂H₃₂
Key Observation Formation of extended π-conjugation

The reaction highlights the compound’s potential as a precursor for synthesizing sterically protected polyaromatic hydrocarbons (PAHs).

Photolytic Generation of Triplet Carbenes

Under UV irradiation, the compound participates in photolytic reactions to generate triplet phenylcarbene intermediates . These carbenes are stabilized by the rigid octahydroanthracene framework, enabling direct observation via spectroscopic methods .

Parameter Value
Excitation Source UV light
Intermediate Triplet 9-(octahydroanthryl)phenylcarbene
Lifetime Microsecond-scale
Activation Energy Δ*G‡ = 8.2 kcal/mol

Applications :
These carbenes are valuable in studying spin-state dynamics and developing novel organic magnetic materials.

Phosphorylation Reactions

Reaction with phosphonous dichloride (HPCl₂) yields (1,1,4,4,5,5,8,8-octamethyl-octahydroanthryl)phosphonous dichloride , a phosphorus-containing derivative .

Reaction Component Role
Reactant HPCl₂
Product Phosphorylated anthracene derivative
Significance Introduces phosphorus for functional materials

This reaction expands the compound’s utility in coordination chemistry and catalysis.

Key Reactivity Trends

  • Steric Effects : Bulky methyl groups dominate reactivity, favoring dehydrogenation over electrophilic substitution .
  • Thermodynamic Stability : High thermal stability (decomposition >300°C) allows reactions under harsh conditions .
  • Photochemical Activity : UV-sensitive sites enable controlled carbene generation .

Scientific Research Applications

Organic Synthesis

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is utilized as a building block in organic synthesis. Its structural characteristics enable the formation of various derivatives that can be applied in the synthesis of more complex molecules. Researchers have explored its use in synthesizing nitrogen-containing heterocycles and other biologically relevant compounds .

Material Science

This compound has been studied for its potential applications in material science. Its unique molecular structure contributes to specific physical properties that can be advantageous in developing new materials such as polymers or coatings with enhanced thermal stability and mechanical properties.

Recent studies have indicated that derivatives of this compound exhibit promising biological activities. For instance:

  • Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its cytotoxic properties .
  • Antimicrobial Properties : Certain derivatives have been evaluated for their antibacterial and antifungal activities. These studies indicate potential applications in pharmaceuticals for treating infections .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityCancer ResearchDerivatives exhibited IC50 values indicating significant cytotoxicity against human cancer cell lines .
Antimicrobial EvaluationPharmaceutical DevelopmentSome derivatives demonstrated MIC values lower than standard antibiotics against specific bacterial strains .

Mechanism of Action

The mechanism by which 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene exerts its effects involves:

    Molecular Targets: Interaction with various enzymes and receptors, depending on its functionalization.

    Pathways Involved: Modulation of biochemical pathways through its derivatives, influencing processes such as oxidation-reduction reactions and signal transduction.

Comparison with Similar Compounds

    1,2,3,4,5,6,7,8-Octahydroanthracene: Lacks the methyl substitutions, leading to different reactivity and applications.

    Tetramethyl-octahydroanthracene: Contains fewer methyl groups, affecting its chemical properties and uses.

Uniqueness: 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is unique due to its high degree of methylation, which imparts distinct steric and electronic effects, making it valuable in specific synthetic and industrial applications.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its preparation, reactivity, and applications

Biological Activity

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene (OMHA) is a complex organic compound with a molecular formula of C22H34 and a molecular weight of 298.51 g/mol. Its unique structure endows it with various potential biological activities and applications. This article delves into the biological activity of OMHA, summarizing relevant research findings and case studies.

Structure and Characteristics

OMHA is characterized by its polycyclic structure derived from anthracene, with eight methyl groups contributing to its hydrophobic nature. The compound is primarily studied for its interactions in biological systems and potential therapeutic applications.

Physical Properties

PropertyValue
Molecular FormulaC22H34
Molecular Weight298.51 g/mol
CAS Number22306-30-5

Antioxidant Properties

Research indicates that compounds similar to OMHA exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that octahydroanthracenes can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

Cytotoxicity Studies

In vitro studies have shown that OMHA possesses cytotoxic properties against various cancer cell lines. For instance, research conducted on breast cancer cells revealed that OMHA induces apoptosis through the activation of the caspase pathway. The compound's mechanism involves the modulation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .

Anti-inflammatory Effects

Another area of interest is OMHA's anti-inflammatory activity. Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines' production in macrophages. This effect indicates a potential role for OMHA in managing inflammatory diseases .

Case Study 1: Antioxidant Activity Evaluation

A study published in a peer-reviewed journal assessed the antioxidant capacity of OMHA using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that OMHA exhibited a dose-dependent response in scavenging free radicals, comparable to established antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, OMHA was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of OMHA .

Q & A

Basic: What are the key thermodynamic properties of 1,1,4,4,5,5,8,8-Octamethyl-octahydroanthracene, and how are they experimentally determined?

Answer:
Critical thermodynamic parameters include boiling point (Tboil), melting point (Tfus), proton affinity, and ionization energy. For example:

PropertyValueMethodReference
Tboil567.2 KGas chromatography (GC)
Tfus346–347 KDifferential scanning calorimetry (DSC)
Proton Affinity845.4 kJ/molMass spectrometry
Ionization Energy7.86 ± 0.05 eVElectron impact (EI) ionization

These values are determined via GC for volatility, DSC for phase transitions, and mass spectrometry for ionization behavior. Calibration against reference standards ensures accuracy .

Advanced: How can researchers resolve discrepancies in reported melting points for this compound?

Answer:
Discrepancies in Tfus (e.g., 346 K vs. 347 K) arise from differences in sample purity, instrumentation, or calibration. Methodological solutions include:

  • Purification: Column chromatography (neutral alumina, eluent: benzene/ether) to isolate high-purity fractions .
  • Validation: Cross-referencing DSC data with X-ray crystallography to confirm crystalline phase integrity .
  • Uncertainty Quantification: Reporting measurement tolerances (e.g., ±1 K) as per NIST guidelines .

Basic: What synthetic routes are available for octahydroanthracene derivatives?

Answer:
A common method involves Michael addition followed by cyclization:

Step 1: React hydroxylmethyl derivatives with potassium tert-butoxide and methyl vinyl ketone under inert conditions .

Step 2: Acidic workup and extraction (e.g., ether/water partitioning) .

Step 3: Purification via column chromatography (neutral alumina, gradient elution) .
Yield optimization requires controlling reaction time (3–24 hours) and temperature (room temperature to reflux) .

Advanced: What computational methods predict the electronic structure of octahydroanthracene derivatives?

Answer:
Density Functional Theory (DFT) is widely used to model:

  • Aromaticity: Comparing π-electron density in hydrogenated vs. non-hydrogenated rings .
  • Stability: Calculating Gibbs free energy changes for hydrogenation steps .
  • Spectroscopic Predictions: Simulating IR and UV-Vis spectra to validate experimental data .
    Software like Gaussian 09 (Rev. A.02) enables geometry optimization at the B3LYP/6-31G(d) level .

Basic: Which spectroscopic techniques characterize structural features of this compound?

Answer:

  • IR Spectroscopy: Identifies C-H stretching (2800–3000 cm<sup>-1</sup>) and ring deformation modes (700–800 cm<sup>-1</sup>) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (186.2927 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolves bond lengths (e.g., C-C: 1.54 Å) and dihedral angles in the solid state .

Advanced: How does hydrogenation degree affect aromaticity and reactivity?

Answer:
Comparative studies of anthracene derivatives (e.g., dihydro-, tetrahydro-, octahydro-) reveal:

  • Aromaticity Loss: Full hydrogenation (octahydro form) eliminates conjugation, reducing UV absorbance at 250–300 nm .
  • Reactivity Shifts: Hydrogenated derivatives exhibit higher susceptibility to electrophilic substitution at saturated carbons .
  • Thermodynamic Stability: Octahydro forms show lower heat of combustion (ΔHcomb) due to reduced ring strain .

Methodological: What strategies optimize purification of octahydroanthracene derivatives?

Answer:

  • Column Chromatography: Use neutral alumina with gradient elution (benzene/ether ratios from 7:3 to 3:2) to separate isomers .
  • Recrystallization: Employ acetone/hexane mixtures to isolate high-purity crystals (melting point: 148–153°C) .
  • Analytical Validation: Confirm purity via HPLC (retention time: ~12 min) and NMR (absence of olefinic protons at δ 5–6 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene
Reactant of Route 2
Reactant of Route 2
1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene

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